Hydantoin-5-propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N2O4- |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-(2,5-dioxoimidazolidin-4-yl)propanoate |
InChI |
InChI=1S/C6H8N2O4/c9-4(10)2-1-3-5(11)8-6(12)7-3/h3H,1-2H2,(H,9,10)(H2,7,8,11,12)/p-1 |
InChI Key |
VWFWNXQAMGDPGG-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])C1C(=O)NC(=O)N1 |
Canonical SMILES |
C(CC(=O)[O-])C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of Hydantoin 5 Propanoate
Hydrolytic Stability and Reactivity of the Imidazolidinone Ring
The imidazolidinone ring of hydantoin (B18101) derivatives exhibits susceptibility to hydrolytic cleavage. This reactivity is central to the metabolic pathways involving these compounds. Enzymes such as dihydropyrimidinase (DHPase) can catalyze the reversible hydrolytic ring opening of dihydropyrimidines and also act on hydantoin. ebi.ac.uk This process represents a key step in the reductive degradation of pyrimidines. ebi.ac.uk
The stability of the hydantoin ring is also pH-dependent. Under basic conditions, such as treatment with aqueous sodium hydroxide (B78521), the ring can be hydrolyzed to open, forming urea (B33335) carboxylic acid derivatives. nih.gov The general structure of hydantoins, also known as imidazolidine-2,4-diones, contains two carbonyl groups within a five-membered ring, making them cyclic amides. np-mrd.orgjchemrev.com The hydrolysis of these amide bonds leads to the opening of the heterocyclic ring. This reactivity is not limited to hydantoin-5-propanoate but is a general characteristic of the hydantoin scaffold. In some cases, hydrolysis of one chemical, such as certain hydroxymethylated imidazolidinones, can yield hydantoin as a product. industrialchemicals.gov.au
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound provides a reactive site for various chemical modifications without altering the core hydantoin ring. Standard organic chemistry protocols can be applied to this moiety. For instance, the carboxylic acid can be converted to an ester, such as a methyl or tert-butyl ester. acs.org
These esters can then undergo further reactions. A common transformation is the hydrolysis of the ester back to the free carboxylic acid, which can be achieved under either acidic (e.g., with trifluoroacetic acid for a tert-butyl ester) or basic (e.g., with sodium hydroxide for a methyl ester) conditions. acs.org The resulting free carboxylic acid can then be coupled with amines to form amides, a reaction often promoted by coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). acs.org This sequence of esterification, hydrolysis, and amidation demonstrates the utility of the carboxylic acid moiety as a handle for synthesizing a diverse range of hydantoin derivatives. acs.org
Ring-Opening and Ring-Closure Reactions of Hydantoin Derivatives
The hydantoin ring system is dynamic and can participate in various ring-opening and ring-closure reactions beyond simple hydrolysis. These transformations are crucial in both biological processes and synthetic chemistry. For example, the epimerization of certain hydantoin diastereomers can occur in solution through a mechanism involving ring-opening to an intermediate followed by ring-closure. jchemrev.com
Enzymes classified as cyclic amidases, which include hydantoinases, catalyze the reversible hydrolytic ring cleavage of hydantoins. nih.gov This enzymatic ring-opening is a key feature of the "Hydantoinase Process," an industrial method for producing optically pure amino acids from racemic 5-monosubstituted hydantoins. researchgate.net In this cascade, a hydantoinase opens the ring to form an N-carbamoyl amino acid. researchgate.net
More complex transformations involving the hydantoin skeleton have also been reported. Novel synthetic methods can achieve ring expansion of nitrogen heterocycles through intramolecular substitution, leading to the formation of a bridging hydantoin ring within a larger polycyclic scaffold. nih.govbris.ac.uk These reactions highlight the sophisticated chemical manipulations that the hydantoin ring can undergo.
Enzymatic Transformations of this compound (In Vitro and Microbial)
This compound is a known metabolite and serves as a substrate for specific enzymes, particularly in microbial metabolic pathways. nih.govnih.govnih.gov It is an intermediate in the catabolism of L-histidine. ebi.ac.ukmonarchinitiative.org
Specific amidohydrolase enzymes have been identified that act on this compound. In Burkholderia sp. HME13, a gene designated ertD has been found to encode a hydantoin-5-propionic acid amidohydrolase. nih.govresearchgate.net This enzyme is involved in the utilization of ergothioneine (B1671048), a sulfur-containing amino acid derivative. nih.govresearchgate.net The ErtD enzyme catalyzes the hydrolysis of hydantoin-5-propionic acid to produce N-carbamoyl glutamic acid. researchgate.net This activity was confirmed by liquid chromatography-mass spectrometry (LC/MS) analysis, which showed the conversion of the substrate and the appearance of the corresponding product. researchgate.net The expression of the ertD gene and the activity of the resulting enzyme were significantly higher when the Burkholderia sp. was cultured in a medium containing ergothioneine, indicating its role in this specific metabolic pathway. nih.govresearchgate.net
The activity of many hydantoinases is dependent on the presence of metal ions, classifying them as metalloenzymes. nih.govnycu.edu.tw The hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13 is a metal-dependent enzyme. nih.govresearchgate.net Research has demonstrated that its activity is significantly influenced by specific divalent metal ions. The enzyme showed maximum activity when it contained Mn²⁺ (manganese). nih.govresearchgate.net
This metal dependence is a common feature among the broader class of hydantoinases and related enzymes. For example, bacterial hydantoinase from Agrobacterium radiobacter possesses a binuclear metal center, and its activity is affected by the presence of cobalt, zinc, and manganese ions. nycu.edu.tw Similarly, allantoinase, another cyclic amidohydrolase, shows enhanced activity in cultures supplemented with zinc or cobalt. nih.gov The specific metal ion bound in the active site can influence kinetic parameters and even substrate specificity. nycu.edu.tw For the ErtD enzyme, the purified protein was dialyzed against a chelating agent to remove metals and then reconstituted with various metal chlorides to test their effect on activity. researchgate.net
The efficiency of an enzyme is described by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum reaction velocity (V_max). libretexts.org The K_m value represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. libretexts.org V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
For the Mn²⁺-containing hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13, these kinetic parameters have been determined with hydantoin-5-propionic acid as the substrate. nih.govresearchgate.net The enzyme exhibited a K_m of 2.8 mM and a V_max of 16 U/mg. nih.govresearchgate.net One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.
Interactions with Other Chemical Species in Defined Systems
The reactivity of this compound extends to its interactions with various chemical species, most notably in enzyme-catalyzed reactions. These interactions are crucial in metabolic pathways and have been the subject of detailed mechanistic studies.
This compound is a substrate for a class of enzymes known as hydantoinases, which catalyze the hydrolytic opening of the hydantoin ring. One such enzyme, hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13, has been characterized in detail. This enzyme is involved in the catabolism of ergothioneine. nih.govoup.comresearchgate.net
The enzymatic reaction catalyzed by ErtD is the hydrolysis of hydantoin-5-propionic acid to N-carbamoyl-L-glutamic acid. researchgate.netoup.com This reaction is a key step in the pathway that breaks down ergothioneine. nih.govoup.com Liquid chromatography-mass spectrometry (LC/MS) analysis has confirmed the identity of the product. researchgate.netoup.com In a typical experiment, a reaction mixture containing hydantoin-5-propionic acid and the purified ErtD enzyme is incubated, and the formation of N-carbamoyl glutamic acid is observed. researchgate.netoup.com
The activity of hydantoin-5-propionic acid amidohydrolase is significantly influenced by environmental factors such as pH and temperature. The optimal conditions for the activity of Mn²⁺-containing ErtD have been determined to be a pH of 8.5 and a temperature of 45°C. nih.govoup.comresearchgate.net The enzyme also demonstrates stability at temperatures up to 45°C. nih.govoup.com
Kinetic parameters for the Mn²⁺-containing ErtD have been established, providing insight into the enzyme's efficiency. The Michaelis-Menten constant (Kₘ) for hydantoin-5-propionic acid is 2.8 mM, and the maximum reaction velocity (Vₘₐₓ) is 16 U/mg. nih.govoup.comresearchgate.net
Table 1: Kinetic Parameters of Mn²⁺-containing Hydantoin-5-propionic acid amidohydrolase (ErtD)
| Parameter | Value |
|---|---|
| Kₘ for hydantoin-5-propionic acid | 2.8 mM |
| Vₘₐₓ | 16 U/mg |
Data from studies on ErtD from Burkholderia sp. HME13. nih.govoup.comresearchgate.net
The activity of hydantoin-5-propionic acid amidohydrolase (ErtD) is dependent on the presence of divalent metal ions. The enzyme shows the highest activity in the presence of manganese ions (Mn²⁺). oup.com To determine the metal dependency, the enzyme is typically treated with a chelating agent like EDTA to remove any bound metal ions. The activity is then measured after the addition of various metal chlorides.
Studies on the metal dependency of ErtD revealed that while Mn²⁺ is the most effective cofactor, other divalent cations can also weakly restore enzyme activity. These include magnesium (Mg²⁺), iron (Fe²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). In contrast, other metal ions such as calcium (Ca²⁺), copper (Cu²⁺), barium (Ba²⁺), sodium (Na⁺), rubidium (Rb⁺), and cesium (Cs⁺) did not result in any measurable activity. oup.com
Table 2: Effect of Various Metal Ions on the Activity of Hydantoin-5-propionic acid amidohydrolase (ErtD)
| Metal Ion (1.0 mM) | Relative Activity (%) |
|---|---|
| Mn²⁺ | 100 |
| Mg²⁺ | 3.2 |
| Fe²⁺ | 3.0 |
| Ni²⁺ | 3.1 |
| Zn²⁺ | 4.5 |
| Ca²⁺ | No measurable activity |
| Cu²⁺ | No measurable activity |
| Ba²⁺ | No measurable activity |
| Na⁺ | No measurable activity |
| Rb⁺ | No measurable activity |
| Cs⁺ | No measurable activity |
Activity was measured after dialysis against EDTA and subsequent addition of the respective metal chloride. oup.com
The broader family of hydantoinases and dihydropyrimidinases, which can also act on 5-monosubstituted hydantoins, are often metalloenzymes, frequently containing zinc. ebi.ac.ukoatext.com These enzymes are utilized in the "Hydantoinase Process," an industrial method for producing optically pure D- or L-amino acids from chemically synthesized D,L-5-monosubstituted hydantoins. researchgate.netnih.gov This process involves the stereoselective hydrolysis of the hydantoin ring to an N-carbamoyl amino acid, which is then further hydrolyzed to the free amino acid. nih.gov
Advanced Analytical and Spectroscopic Methodologies for the Characterization and Quantification of Hydantoin 5 Propanoate
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental tool for the separation and analysis of Hydantoin-5-propanoate. The choice of chromatographic technique depends on the sample matrix and the specific analytical goal, such as quantification or purity assessment.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. A notable application of GC is the quantitative determination of urinary Hydantoin-5-propionic acid, which can be an indicator for certain metabolic disorders. nih.gov In such analyses, the compound is often derivatized, for instance, through trimethylsilylation (TMS), to make it amenable to GC separation. hmdb.ca
When coupled with a mass spectrometer, GC-MS provides both chromatographic separation and mass-based identification, making it a highly specific and sensitive analytical method. nih.gov GC-MS has been instrumental in metabolomics studies for identifying and quantifying metabolites like this compound in biological samples. nih.gov The Human Metabolome Database (HMDB) provides experimental GC-MS data for this compound, showing spectra for its trimethylsilyl (B98337) (TMS) derivatives. hmdb.ca
Table 1: Experimental GC-MS Data for this compound Derivatives
| Derivative | Instrument Type | Top 5 Mass-to-Charge (m/z) Peaks |
|---|---|---|
| 3 TMS | GC-MS | 257.0, 100.0, 230.0, 72.0, 258.0 |
Data sourced from PubChem and the Human Metabolome Database. hmdb.canih.gov
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of non-volatile and thermally labile compounds like this compound without the need for derivatization. google.com Various HPLC methods, including reversed-phase chromatography, can be employed for its separation. nih.gov
The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity for the quantification of this compound in complex biological matrices. nih.gov This technique is a cornerstone of modern metabolomics, enabling the rapid and accurate analysis of a wide range of organic acids, including this compound. nih.govnottingham.ac.uk Predicted LC-MS/MS data, including spectra at different collision energies, is available in databases and aids in the identification of the compound. contaminantdb.ca
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. hplc.eu Chiral chromatography, particularly chiral HPLC, is the primary method for assessing the enantiomeric purity of chiral compounds. obrnutafaza.hr
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs are widely used for the resolution of a broad range of racemates, including hydantoin (B18101) derivatives. researchgate.net While specific applications for the chiral separation of this compound are not extensively documented in readily available literature, the principles of chiral chromatography are directly applicable. For other hydantoin derivatives, such as 5-(p-hydroxyphenyl)-5-phenylhydantoin, chiral RP-HPLC methods have been successfully developed using chiral mobile phase additives like β-cyclodextrin. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. acs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HMBC, NOESY) provide detailed information about the chemical environment of each atom and the connectivity within the molecule. ipb.pt
For hydantoin-based structures, NMR is used to:
Confirm the core hydantoin ring structure.
Identify and assign the signals of the propanoate side chain.
Determine the relative stereochemistry through NOESY experiments, which detect through-space interactions between protons. acs.org
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. evitachem.com For this compound, MS can confirm its molecular mass of 172.1387 g/mol . hmdb.ca
In conjunction with chromatography (GC-MS and LC-MS), the fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation patterns for related structures like carboxylic acids and amides can be used to interpret the mass spectrum of this compound. libretexts.org For example, the loss of the carboxyl group or cleavages within the hydantoin ring would produce characteristic fragment ions, aiding in its identification. libretexts.org
X-ray Crystallography for Solid-State Structural Analysis
The crystal structures of numerous hydantoin derivatives have been determined using single-crystal X-ray diffraction. researchgate.netnih.gov These studies reveal how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which often stabilize the crystal structure. researchgate.net For instance, the crystal structure of Hydantoin-L-proline shows a bicyclohydantoin structure with infinite one-dimensional chains formed by N–H···O hydrogen bonds. researchgate.net Although a specific crystal structure for this compound has not been detailed in the reviewed sources, the methodology is highly applicable for its definitive solid-state structural characterization should suitable crystals be obtained. libretexts.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydantoin-5-propionic acid |
| Trimethylsilyl (TMS) |
| 5-(p-hydroxyphenyl)-5-phenylhydantoin |
| β-cyclodextrin |
| Hydantoin-L-proline |
| Benzil |
| Cyanoguanidine |
| 2-cyanoguanidinophenytoin (CNG-DPH) |
| Formaldehyde |
| Piperidine |
| Morpholine |
| Phenobarbital |
| Allopurinol |
| Urocanic acid |
| Formiminoglutamic acid |
| Histidine |
| Glycine (B1666218) |
| Leucine |
| Phenylglycine |
| N-3,5-dinitrobenzoyl-3-amino-3-phenyl-2-(1,1-dimethylethyl)-propanoate |
| Trifluoroacetic acid |
| Ethanol |
| Isopropanol |
| Butanol |
| Methanol (B129727) |
| Acetonitrile |
| Formic acid |
| D-lactic acid |
| L-lactic acid |
| (±)-nebivolol |
| Azido glycine benzyl (B1604629) ester |
| D-leucine |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of this compound, providing insights into its functional groups and electronic transitions.
Infrared (IR) Spectroscopy
The hydantoin ring itself gives rise to several distinct IR bands. The N-H stretching vibrations of the imide and amide functionalities typically appear in the range of 3200 to 3300 cm⁻¹. irb.hr The carbonyl (C=O) groups of the hydantoin ring are particularly prominent, exhibiting strong absorption bands. Asymmetric and symmetric stretching of these carbonyl groups are generally observed between 1705 and 1775 cm⁻¹. irb.hrnih.govresearchgate.net Furthermore, the IR spectra of hydantoin derivatives show characteristic absorptions for amide groups, often referred to as amide I and amide II bands, around 1610 cm⁻¹ and 1510 cm⁻¹, respectively. irb.hr The C-N stretching vibrations within the hydantoin ring are also identifiable, though their positions can vary. researchgate.net
The propanoate side chain introduces additional characteristic absorptions. The most notable is the strong stretching vibration of the carboxylate group (COO⁻), which typically appears as two distinct bands: an asymmetric stretch and a symmetric stretch. The C-H stretching and bending vibrations of the methylene (B1212753) groups in the propanoate chain will also be present in the spectrum.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydantoin Ring) | Stretching | 3200 - 3300 |
| C=O (Hydantoin Ring) | Asymmetric & Symmetric Stretching | 1705 - 1775 |
| Amide I (Hydantoin Ring) | C=O Stretching | ~1610 |
| Amide II (Hydantoin Ring) | N-H Bending & C-N Stretching | ~1510 |
| Carboxylate (Propanoate) | Asymmetric & Symmetric Stretching | Variable |
| C-H (Propanoate Chain) | Stretching | 2850 - 3000 |
This table is based on data reported for related hydantoin compounds. irb.hrnih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy
The UV-Visible spectrum of this compound is primarily determined by the electronic transitions within the hydantoin chromophore. The parent hydantoin molecule is known to exhibit UV absorption. researchgate.net Studies on various hydantoin derivatives have shown that they possess UV absorption properties, with some being investigated as potential UV filtering agents. nih.govgoogle.com The exact position and intensity of the absorption maximum (λmax) can be influenced by the substituents on the hydantoin ring and the solvent used for analysis. researchgate.net For instance, research on hydantoin-based compounds has utilized UV detection for quantification, with one study monitoring hydantoin-5-propionic acid at 210 nm. researchgate.net This suggests that this compound likely absorbs in the lower UV range, which is typical for compounds with carbonyl functionalities.
Quantitative Determination Methods in Research Matrices
A variety of analytical methods have been developed and employed for the quantitative determination of this compound (or its acidic form, hydantoin-5-propionic acid) in diverse and complex research matrices, including urine and cell culture media.
One of the earliest methods described is a quantitative gas chromatographic (GC) determination of urinary hydantoin-5-propionic acid. This method was specifically applied to study patients with disorders of folate and vitamin B12 metabolism, where elevated levels of this compound can be observed. nih.govebi.ac.uk
More recently, liquid chromatography (LC) based methods have become prevalent due to their versatility and sensitivity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are now the standard for the analysis of this compound.
A UPLC/UV-Vis method has been validated for the analysis of hydantoin derivatives, demonstrating good sensitivity with limits of detection (LOD) and quantification (LOQ) in the sub-µg/mL range. nih.gov A recent study from 2024 detailed a UHPLC method for analyzing L-Hydantoin-5-propionic acid as an impurity of N-carbamylglutamate, showcasing the continued relevance of this approach. acs.org
For enhanced specificity and sensitivity, especially in complex biological matrices, mass spectrometry (MS) is often coupled with liquid chromatography. An untargeted metabolomics study utilized UHPLC-MS to measure hydantoin-5-propionate in urine samples. mdpi.com Similarly, LC-MS has been employed to monitor the significant increase of hydantoin-5-propionate in the extracellular space during the osteogenic differentiation of human mesenchymal stem cells. In another study, LC analysis with monitoring at 210 nm was used to determine the concentration of hydantoin-5-propionic acid in an enzymatic reaction mixture. researchgate.net
The combination of butyrylcarnitine (B1668139) and hydantoin-5-propionic acid in urine has been investigated as a potential biomarker to differentiate hepatocellular carcinoma from cirrhosis, with hydantoin-5-propionic acid showing an area under the receiver operating characteristic (ROC) curve of 0.773. semanticscholar.org
The table below summarizes the different quantitative methods reported for the determination of this compound/hydantoin-5-propionic acid.
| Analytical Technique | Matrix | Purpose |
| Gas Chromatography (GC) | Urine | Diagnosis of inborn errors of metabolism |
| UPLC/UV-Vis | Not specified | Quantification of hydantoin derivatives |
| UHPLC | Pharmaceutical formulation | Impurity analysis of N-carbamylglutamate |
| UHPLC-MS | Urine | Untargeted metabolomics |
| LC-MS | Cell culture medium | Monitoring of metabolite production |
| LC (UV detection at 210 nm) | Enzymatic reaction mixture | Monitoring enzyme kinetics |
| Not specified | Urine | Biomarker for hepatocellular carcinoma |
This table is a compilation of findings from multiple research articles. nih.govresearchgate.netnih.govacs.orgmdpi.comsemanticscholar.org
Biochemical Pathways and Enzymatic Intermediacy of Hydantoin 5 Propanoate Non Clinical/fundamental Research
Role in Histidine Metabolism Pathways
Hydantoin-5-propanoate is a crucial metabolite in the catabolic pathway of L-histidine, an essential amino acid that must be obtained through diet in humans. ontosight.aikegg.jpdiva-portal.organnualreviews.orggenome.jp The breakdown of histidine into simpler components, including this compound, is a multi-step process catalyzed by several enzymes. ontosight.aiebi.ac.uk
The formation of this compound in histidine metabolism involves the initial conversion of L-histidine to urocanic acid by the enzyme histidase. atamanchemicals.comnih.gov Urocanate hydratase then catalyzes the hydration of urocanic acid to produce 4-imidazolone-5-propanoate. mimedb.orgcellphysiolbiochem.comwikipedia.org This intermediate, 4-imidazolone-5-propanoate, is a key precursor in the pathway. mimedb.orgontosight.ai While some sources suggest a direct conversion, the pathway more commonly proceeds with 4-imidazolone-5-propanoate being hydrolyzed by imidazolonepropionase to form N-formiminoglutamate. atamanchemicals.comontosight.aihmdb.ca The pathway to this compound from these intermediates can occur under specific conditions, representing a branch in the histidine degradation pathway. ontosight.aiannualreviews.org In some organisms, this compound is a terminal oxidation product in this pathway. annualreviews.org
Once formed, this compound can undergo further enzymatic transformations. In certain bacteria, L-hydantoin-5-propionic acid is hydrolyzed in a two-step process. The first step, catalyzed by a hydantoinase, opens the hydantoin (B18101) ring to form N-carbamoyl-L-glutamic acid. annualreviews.orgnih.govresearchgate.net This intermediate is then further hydrolyzed to L-glutamic acid. annualreviews.orgnih.gov L-glutamate can subsequently enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, after being converted to α-ketoglutarate. atamanchemicals.com
Involvement in Ergothioneine (B1671048) Catabolism in Microorganisms
This compound is also a key intermediate in the catabolism of ergothioneine, a sulfur-containing derivative of histidine, particularly in microorganisms like Burkholderia sp. HME13. researchgate.netoup.comnih.gov Ergothioneine is broken down through a dedicated enzymatic pathway where this compound emerges as a central metabolite. researchgate.netresearchgate.net In this pathway, the enzyme 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase (ErtC) is involved in a step leading to the formation of a precursor to this compound. nih.gov Subsequently, hydantoin-5-propionic acid amidohydrolase (ErtD) acts on this compound to continue the catabolic cascade. researchgate.netoup.comnih.govresearchgate.net
This compound as a Metabolite in Model Organisms
The presence of this compound has been identified in various model organisms, indicating its role in their metabolism. It has been reported as a metabolite in mice (Mus musculus) and the nematode Caenorhabditis elegans. nih.govnih.govebi.ac.uk In mice, its presence points to its involvement in endogenous metabolic processes, likely linked to histidine metabolism. nih.govebi.ac.ukbiorxiv.org Studies analyzing metabolic changes in human mesenchymal stem cells during osteogenic differentiation also noted a significant increase in extracellular hydantoin-5-propionate, suggesting its potential role as a compound of interest in monitoring this process. cellphysiolbiochem.com
Enzymes Associated with this compound Metabolism
The metabolism of this compound is mediated by specific enzymes that catalyze its formation and breakdown. A key enzyme in this process is hydantoin-5-propionic acid amidohydrolase, also known as ErtD in the context of ergothioneine catabolism. researchgate.netoup.comnih.govresearchgate.net
Hydantoin-5-propionic acid amidohydrolase (ErtD) is a metal-dependent enzyme that has been characterized in Burkholderia sp. HME13. oup.comnih.govresearchgate.net This enzyme catalyzes the hydrolysis of hydantoin-5-propionic acid to N-carbamoyl glutamic acid. oup.comresearchgate.net The expression of the ertD gene is significantly upregulated when Burkholderia sp. HME13 is grown in a medium containing ergothioneine, confirming its role in the catabolism of this compound. nih.govresearchgate.net
The biochemical properties of ErtD have been investigated, revealing its optimal functioning under specific conditions. The enzyme exhibits maximum activity at a temperature of 45°C and a pH of 8.5. oup.comnih.gov It is stable at temperatures up to 45°C. oup.com The presence of manganese ions (Mn²⁺) enhances its catalytic activity. oup.comnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Optimal Temperature | 45 °C | oup.com, nih.gov |
| Optimal pH | 8.5 | oup.com, nih.gov |
| Temperature Stability | Up to 45 °C | oup.com |
| Metal Cofactor | Mn²⁺ | oup.com, nih.gov |
The kinetic parameters of Mn²⁺-containing ErtD for its substrate, hydantoin-5-propionic acid, have also been determined.
| Kinetic Parameter | Value | Reference |
|---|---|---|
| K_m | 2.8 mM | oup.com, nih.gov |
| V_max | 16 U/mg | oup.com, nih.gov |
Other Hydantoinases and Pyrimidine (B1678525) Degradation Enzymes
This compound is a substrate for various hydantoinases and is intrinsically linked to the broader pathways of pyrimidine degradation. Dihydropyrimidinase (DHPase), a key enzyme in the reductive pyrimidine degradation pathway, catalyzes the reversible hydrolytic ring opening of dihydropyrimidines. creative-proteomics.comoup.com This enzyme, also known as hydantoinase, is not limited to pyrimidine bases; it also acts on hydantoin and its derivatives. uniprot.org In humans and other mammals, DHPase is the second enzyme in the three-step pathway that breaks down uracil (B121893) and thymine (B56734). oup.comomicsonline.org It converts 5,6-dihydrouracil to N-carbamyl-alanine and 5,6-dihydrothymine to N-carbamyl-amino isobutyrate. uniprot.org
Mammalian DHPases are typically homotetrameric zinc-metalloenzymes that can hydrolyze various 5-monosubstituted hydantoins. nih.gov The broad substrate specificity of DHPase suggests it may have roles beyond pyrimidine catabolism. nih.gov The "hydantoinase process" is a well-known industrial method that utilizes microbial hydantoinases to produce optically pure amino acids from racemic hydantoins. This process often involves a cascade of three enzymes: a D,L-hydantoinase, a hydantoin racemase, and a stereospecific N-carbamoyl-amino acid amidohydrolase.
In the context of pyrimidine degradation, the initial step is the reduction of uracil or thymine by dihydropyrimidine (B8664642) dehydrogenase (DPD). creative-proteomics.com Following the ring-opening by DHPase, the resulting N-carbamoyl-β-amino acids are hydrolyzed by β-ureidopropionase to yield β-alanine or β-aminoisobutyric acid, respectively, along with ammonia (B1221849) and carbon dioxide. creative-proteomics.comoup.com
Biosynthetic Routes to this compound in Biological Systems
This compound is recognized as a primary metabolite, indicating its essential role in the growth, development, or reproduction of an organism. hmdb.ca It is synthesized in biological systems through several key metabolic pathways, primarily as an intermediate in the catabolism of histidine and ergothioneine. hmdb.ca
One major route is the histidine catabolic process. ebi.ac.uk In this pathway, the amino acid L-histidine is broken down through a series of enzymatic reactions. The pathway proceeds via urocanic acid to 4-imidazolone-5-propionate, which is then further metabolized. researchgate.netmimedb.org Under certain conditions, this pathway leads to the formation of this compound. ebi.ac.ukkegg.jp
Another significant biosynthetic route involves the degradation of ergothioneine, a naturally occurring amino acid derivative containing a thiol group. oup.com In bacteria such as Burkholderia sp. and Paenibacillus sp., ergothioneine is catabolized in a multi-step pathway. nih.govnih.gov This process includes the activity of enzymes like ergothionase and thiourocanate hydratase, which eventually lead to the formation of a thiohydantoin intermediate. nih.govresearchgate.net Subsequent desulfurization of this intermediate yields this compound. nih.gov
Degradation Pathways and Environmental Fate in Microbial Systems
Microorganisms play a crucial role in the degradation and recycling of this compound in the environment. nih.gov The existence of microbes in soil and other environments capable of utilizing hydantoins as a nutrient source points to established natural degradation pathways. nih.govscitechnol.com These pathways are vital for preventing the accumulation of metabolic intermediates and for recycling nitrogen and carbon in ecosystems. creative-proteomics.com
A key enzyme in the microbial degradation of this compound is hydantoin-5-propionic acid amidohydrolase . Research on Burkholderia sp. HME13 has identified a specific, metal-dependent amidohydrolase, named ErtD, which is directly involved in the utilization of ergothioneine. oup.comnih.gov The expression of the gene encoding ErtD was found to be significantly higher when the bacterium was grown in a medium containing ergothioneine, and the enzyme was active in breaking down hydantoin-5-propionic acid. nih.govresearchgate.net The product of this enzymatic reaction is N-carbamoyl-L-glutamic acid. oup.comnih.gov This is subsequently hydrolyzed to L-glutamate, which can enter central metabolism. researchgate.netnih.gov
Studies have characterized the biochemical properties of these microbial enzymes. For instance, the ErtD enzyme from Burkholderia sp. HME13 exhibits optimal activity under specific conditions, as detailed in the table below.
Table 1. Biochemical Properties of Hydantoin-5-propionic acid amidohydrolase (ErtD) from Burkholderia sp. HME13
| Parameter | Value | Reference |
|---|---|---|
| Optimal Temperature | 45 °C | nih.gov |
| Optimal pH | 8.5 | nih.gov |
| Km for hydantoin-5-propionic acid | 2.8 mM | nih.gov |
| Vmax | 16 U/mg | nih.gov |
| Enzyme Activity in crude extract (Ergothioneine medium) | 0.018 U/mg | nih.gov |
| Enzyme Activity in crude extract (LB medium) | Not detected | nih.gov |
The presence of such degradation pathways in soil-dwelling bacteria suggests that these microorganisms can significantly impact the environmental availability of this compound and related compounds like ergothioneine. nih.gov
Computational Chemistry and Molecular Modeling Applications in Hydantoin 5 Propanoate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of molecules like Hydantoin-5-propanoate. Methods such as Density Functional Theory (DFT) are employed to investigate the electronic structure of hydantoin (B18101) derivatives. acs.org For instance, DFT studies at the B3LYP/6-311G(d,p) level have been used to optimize the geometry of different conformers (e.g., α-helix and β-turn structures) of hydantoin-based peptidomimetics. acs.org
These calculations reveal crucial information about the distribution of electrons within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. In studies of hydantoin derivatives, DFT calculations have shown that the α-helix conformer can be the most stable secondary structure in a vacuum, a finding attributed to the higher accuracy of DFT in energy calculations compared to molecular mechanics. acs.org The energy differences between various conformers, as calculated by DFT, can be very small, indicating that the molecule can likely access multiple conformations depending on its environment. acs.org
Table 1: DFT-Calculated Energy Gaps in Selected Hydantoin Derivatives
| Compound/Conformer | Energy Gap (kcal/mol) | Reference |
| Hydantoin Derivative 8r (α-helix vs. β-turn) | 0.17 | acs.org |
| Hydantoin Derivative 8m (α-helix vs. β-turn) | 5.05 | acs.org |
This table illustrates the range of energy differences between α-helix and β-turn conformers calculated for different hydantoin-based peptidomimetics, suggesting varying degrees of conformational flexibility.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations and related techniques like Monte Carlo-Molecular Mechanics (MM) approaches are powerful tools for exploring the conformational landscape of flexible molecules. acs.org For hydantoin-based structures, these methods are used to perform extensive conformational searches to identify low-energy, stable structures. acs.orgnih.gov
The process involves simulating the movement of atoms over time, governed by a force field, which allows the molecule to explore various possible shapes or conformations. Researchers can then analyze these trajectories to determine the probability of the molecule adopting specific secondary structures, such as α-helices, β-turns, or 3₁₀-helices. acs.org For a series of hydantoin-based peptidomimetics, computational searches identified conformers within a 10 kcal/mol energy window from the global minimum. acs.orgnih.gov The results indicated that while α-helix conformations were generally preferred based on the percentage of conformers, β-turn geometries were most favored for specific derivatives. acs.org These modeling experiments show that such compounds can exist in kinetically accessible α-helix and β-turn conformations that can interchange without significant entropic penalties. acs.org
Molecular Docking Studies for Ligand-Macromolecule Interactions (In Vitro Models)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a hydantoin derivative) when bound to a second molecule (a receptor or macromolecule, typically a protein). researchgate.net This method is crucial for understanding potential biological targets and mechanisms of action.
In studies involving hydantoin scaffolds, docking has been used to investigate interactions with various enzymes and receptors. For example, docking studies of 1,3-disubstituted-2-thiohydantoin analogues into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes revealed thermodynamically favorable interactions, indicated by negative binding affinity scores. mdpi.com These studies can pinpoint specific amino acid residues that are critical for binding, such as Ser516 and Arg106 in the COX-2 active site. mdpi.com Similarly, docking has been applied to understand the interactions of hydantoin-based drugs with opioid receptors and DNA. researchgate.netmdpi.com The calculations provide binding affinity values (e.g., in kcal/mol) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
Table 2: Molecular Docking Results for Hydantoin Derivatives with Biological Targets
| Ligand | Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Phenytoin (B1677684) | CYP3A4 | -8.6 | Leu201, Phe195, Phe200, Thr204 | researchgate.net |
| Mephenytoin | CYP3A4 | -7.6 | Leu201, Phe195, Phe200, Thr204 | researchgate.net |
| Ethotoin | CYP3A4 | -7.7 | Leu201, Phe195, Phe200, Thr204 | researchgate.net |
| Thiohydantoin 5 | COX-1 | -6.9 | Arg106, Tyr371 | mdpi.com |
| Thiohydantoin 7 | COX-2 | -8.8 | Ser516, Val509, Arg106 | mdpi.com |
This table presents examples of binding affinities and key amino acid interactions for different hydantoin compounds docked into protein targets, illustrating the insight gained from such in vitro models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are developed by finding a statistical correlation between calculated molecular descriptors (which quantify physicochemical properties like topology, geometry, and electronics) and experimentally measured activity. nih.gov
For hydantoin analogues, QSAR analysis has been successfully applied to understand and predict their anticonvulsant activity and androgen receptor binding affinities. nih.govnih.gov In one study, a large set of 287 hydantoin derivatives was used to develop classification models for anticonvulsant activity, while a subset of 94 compounds was used for a QSAR analysis. nih.gov A genetic algorithm was employed to select the most relevant descriptors, resulting in predictive models. nih.gov Such models can take the form of an equation: Activity = f(descriptors) + error. wikipedia.org The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (Q²). A high value for these parameters indicates a robust and predictive model. nih.govmdpi.com These models provide mechanistic insights by identifying the key molecular features that drive biological activity. researchgate.net
Table 3: Statistical Validation of a QSAR Model for Hydantoin Analogues' Androgen Receptor Binding
| Statistical Parameter | Value | Description | Reference |
| r² | 0.858 | Coefficient of determination (Goodness of fit) | nih.gov |
| Q²_LOO | 0.822 | Leave-one-out cross-validation coefficient (Internal predictability) | nih.gov |
| Q²_LMO | 0.813 | Leave-many-out cross-validation coefficient (Internal predictability) | nih.gov |
| CCC | 0.893 | Concordance Correlation Coefficient (External predictability) | nih.gov |
This table showcases the high statistical quality of a QSAR model developed for a series of hydantoin analogues, indicating its reliability and strong predictive power.
In Silico Prediction of Chemical Transformations and Stability
Computational methods are increasingly used to predict the chemical fate of molecules, including their transformations and stability. This is particularly relevant in drug development and metabolomics. For hydantoin derivatives, in silico tools can predict metabolic stability and potential degradation pathways. acs.org
For example, studies have measured the in vitro intrinsic clearance of hydantoin analogues in human and mouse liver microsomes and correlated these experimental results with structural features. acs.org While some N3-aryl hydantoins show high metabolic stability, the introduction of certain polar functional groups can also increase this stability. acs.org Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities from a chemical structure, which includes interactions with drug-metabolizing enzymes. researchgate.net Furthermore, specialized quantum chemistry-based programs like QCEIMS can simulate electron ionization mass spectra by calculating fragmentation pathways, providing a detailed picture of a molecule's stability and breakdown under specific conditions. rsc.org These predictive models help in the early assessment of a compound's pharmacokinetic profile. Hydantoin-5-propionate itself has been identified as a metabolite in bacteria and other organisms, and the enzymes responsible for its transformation, such as hydantoin-5-propionic acid amidohydrolase, have been characterized. researchgate.netbiorxiv.org
Conformation Analysis in Solution and Solid State
Determining the three-dimensional structure of a molecule is critical, and this is often achieved by combining computational analysis with experimental techniques. For hydantoin derivatives, a comprehensive approach using in silico modeling, Nuclear Magnetic Resonance (NMR) for solution-state analysis, and X-ray crystallography for solid-state analysis provides a complete conformational picture. acs.orgnih.govnih.gov
Computational modeling, as discussed in section 6.2, predicts favorable conformations like α-helices and β-turns. acs.org These predictions are then validated experimentally. In solution, techniques like NMR, Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy are used. acs.orgnih.gov For example, FTIR studies on a hydantoin peptidomimetic in chloroform (B151607) revealed bands corresponding to both free and intramolecularly hydrogen-bonded NH groups, confirming that secondary structures populate the conformational equilibrium in solution. acs.org CD spectroscopy has been used to identify right-handed β-turn conformations in methanol (B129727) solutions. acs.orgnih.gov In the solid state, single-crystal X-ray diffraction provides definitive structural data, which has confirmed a preference for the β-turn conformation in certain hydantoin-based peptidomimetics. acs.orgnih.gov Interestingly, studies have found that while molecular modeling may show a slight favorability for an open α-helix conformation, the closed β-turn conformation is often preferred in both solution and the solid state. nih.govnih.gov
Table 4: Methods for Conformational Analysis of Hydantoin Derivatives
| State | Method | Key Findings | Reference |
| In Silico | Molecular Mechanics (MM), DFT | Predicts accessible α-helix and β-turn conformations. α-helix can be energetically favorable in a vacuum. | acs.orgnih.gov |
| Solution | NMR, CD, FTIR | Confirms presence of intramolecular hydrogen bonds and β-turn structures in solvents of low polarity. | acs.orgnih.gov |
| Solid State | X-ray Crystallography | Provides definitive crystal structure, often showing a preference for the β-turn conformation. | acs.orgnih.gov |
Applications of Hydantoin 5 Propanoate and Its Derivatives in Chemical Biology and Advanced Materials Research
As a Precursor or Intermediate in Organic Synthesis
The hydantoin (B18101) framework, including structures related to hydantoin-5-propanoate, is a valuable intermediate in the synthesis of more complex molecules, particularly in the preparation of substituted amino acids and heterocyclic compounds. organic-chemistry.orgrsc.org The synthesis of the hydantoin ring itself can be achieved through various classical methods, such as the Bucherer-Bergs reaction, which involves the reaction of a ketone or aldehyde with ammonium (B1175870) carbonate and a cyanide source. rsc.orgmdpi.com
Hydantoin-5-propionic acid can be viewed as a cyclized derivative of glutamic acid. nih.gov The synthesis of substituted hydantoins often starts from α-amino acids. For instance, enantiomerically pure 1,5-substituted hydantoins can be synthesized from protected amino acids without epimerization using a hypervalent iodine cyanation reagent. organic-chemistry.org Similarly, the reaction of α-amino methyl ester hydrochlorides with carbamates provides a straightforward route to 3,5-disubstituted hydantoins, which cyclize under basic conditions. organic-chemistry.org This method avoids the use of hazardous reagents like isocyanates. organic-chemistry.org
A key application of hydantoin intermediates is in the synthesis of α,α-disubstituted (quaternary) amino acids. A one-pot tandem method has been developed for creating 5,5-disubstituted hydantoins from silyl (B83357) ketene (B1206846) acetals. rsc.org This process involves a silver-catalyzed α-amination followed by an intramolecular aryl migration and subsequent ring closure to form the hydantoin. rsc.org These hydantoin products can then be hydrolyzed to yield the desired quaternary amino acids, which are important building blocks in peptide and peptidomimetic chemistry.
The versatility of the hydantoin scaffold is further demonstrated in multicomponent reactions (MCRs). Sequential MCR processes have been developed to synthesize hydantoin-based structures that serve as precursors for turn-mimicking peptidomimetics. acs.orgnih.gov These syntheses often rely on simple liquid-liquid acid/base extractions for purification, making them suitable for creating libraries of compounds for further study. acs.orgnih.gov
Development of Hydantoin-Based Scaffolds for Chemical Biology Probes
The hydantoin core is considered a "privileged scaffold" because it is a structural motif that can bind to multiple, diverse biological targets. ekb.egacs.orgnih.gov This property makes it an excellent starting point for the development of chemical biology probes—molecules designed to study biological systems. The ability to systematically substitute the hydantoin ring at its four derivatizable positions allows for the creation of focused libraries of compounds for screening against various biological targets. acs.orgnih.gov
The development of these libraries is often facilitated by efficient synthetic strategies, such as multicomponent reactions and solid-phase synthesis, which allow for the rapid generation of molecular diversity. acs.orgtaylorandfrancis.com For example, a chemoselective condensation/cyclization domino process can be used to produce enantiomerically pure, systematically substituted hydantoins. acs.orgnih.gov These scaffolds can then be further functionalized to create probes for specific applications.
Hydantoin-based scaffolds have been used to create probes with membranolytic properties, mimicking the action of antimicrobial peptides (AMPs). nih.gov By attaching cationic groups and lipophilic tails to the hydantoin ring, researchers have designed molecules that can disrupt bacterial membranes, providing tools to study membrane integrity and potential antimicrobial mechanisms. nih.govscispace.com These synthetic mimics of antimicrobial peptides (SMAMPs) demonstrate how the hydantoin scaffold can be engineered to probe complex biological processes. nih.gov
Role in the Design of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The hydantoin scaffold is extensively used in the design of peptidomimetics due to its rigid structure and its ability to act as a hydrogen bond donor and acceptor, similar to the peptide backbone. acs.orgnih.gov
Specifically, hydantoin derivatives have been engineered to act as "universal peptidomimetics," capable of mimicking common protein secondary structures like β-turns and α-helices. acs.orgnih.gov By attaching substituents to the N3 and C5 positions of the hydantoin ring, it is possible to project these side chains in spatial arrangements that correspond to the i, i+1, i+3, and i+4 residues of a β-turn or α-helix. nih.govpolimi.it Conformational studies using NMR, circular dichroism, and X-ray crystallography have confirmed that these hydantoin-based scaffolds can adopt these desired conformations. acs.orgnih.gov
One notable application is the creation of turn-mimicking loops. Researchers have designed peptidomimetics where an aspartic acid motif is embedded within the hydantoin heterocycle. acs.orgnih.gov These "Hyd-loops" have been shown to induce U-shaped turn conformations, driven by the formation of intramolecular hydrogen bonds. nih.gov The synthesis of these complex structures is often achieved through sequential multicomponent reactions, highlighting the synthetic utility of the hydantoin core in building sophisticated peptidomimetic architectures. acs.org
Below is a table summarizing examples of hydantoin-based peptidomimetic scaffolds and their mimicked secondary structures.
| Scaffold Type | Key Structural Feature | Mimicked Structure | Synthetic Approach | Reference |
| Universal Peptidomimetics | Substituents at N3 and C5 of the hydantoin ring | α-helix and β-turn | Multicomponent domino process; Chemoselective condensation/cyclization | nih.gov, acs.org |
| Hyd-loop I & II | Aspartic acid motif embedded in the hydantoin ring | β-turn (Asx-turn) | Sequential multicomponent domino process | acs.org, nih.gov |
| 5-Benzylhydantoin Derivatives | Phenyl ring substituted 5-benzylhydantoins | Building blocks for D-amino acids used in peptidomimetics | Knoevenagel condensation followed by reduction | ptfarm.pl |
Potential in Enzyme Inhibition Studies for Mechanistic Research (Non-Therapeutic Focus)
Hydantoin derivatives serve as valuable tools for studying enzyme mechanisms due to their ability to act as inhibitors for a wide range of enzymes. thebioscan.comresearchgate.net This inhibitory activity is often the basis for mechanistic research aimed at understanding enzyme function, active site architecture, and pathways, distinct from the direct development of therapeutic drugs.
One area of focus has been on histone deacetylases (HDACs). Novel benzimidazole-linked (thio)hydantoin derivatives have been designed and synthesized as potent HDAC6 inhibitors. nih.gov Mechanistic studies, including western blotting analysis, have shown that these compounds lead to increased acetylation of histone H3, histone H4, and α-tubulin, providing insight into the cellular consequences of HDAC inhibition. nih.gov Docking studies further supported the mechanism by showing the ability of the hydantoin moiety to chelate the Zn²⁺ ion within the HDAC6 active site. nih.gov
Another enzyme class targeted by hydantoin derivatives for mechanistic studies is glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov A series of 5-(heteroarylmethylene)hydantoins were prepared and evaluated for GSK-3β inhibition. nih.gov Structure-activity relationship (SAR) studies and docking simulations suggest that these inhibitors bind in the ATP-binding pocket of the enzyme, forming key hydrogen bonds with the hinge region residues, similar to known inhibitors like staurosporine. nih.gov Such studies help to elucidate the specific interactions required for binding and inhibition within the kinase active site.
The table below details examples of hydantoin derivatives used in enzyme inhibition research.
| Hydantoin Derivative Class | Target Enzyme | Mechanistic Insight | Key Finding | Reference |
| Benzimidazole-linked (thio)hydantoins | Histone Deacetylase 6 (HDAC6) | Elucidation of binding mode and cellular effects of inhibition | The (thio)hydantoin acts as a zinc-binding group, and inhibition leads to hyperacetylation of tubulin and histones. | nih.gov |
| 5-(Heteroarylmethylene)hydantoins | Glycogen Synthase Kinase-3β (GSK-3β) | Investigation of ATP-competitive binding interactions | The hydantoin core and its substituents form hydrogen bonds within the ATP binding site, mimicking interactions of the adenine (B156593) ring. | nih.gov |
| Hydantoin Derivatives | Prolyl Hydroxylase (PHD) | In silico modeling of inhibitor binding | QSAR and docking studies identified the hydantoin scaffold as a potent inhibitor of human PHD. | tandfonline.com |
Applications in Analytical Chemistry Methods Development
The structural diversity and chirality of many hydantoin derivatives necessitate the development of specialized analytical methods for their separation, identification, and quantification. researchgate.net These methods are crucial for quality control in synthesis, for studying stereoselective biological processes, and for pharmacokinetic analysis.
High-performance liquid chromatography (HPLC) is a primary technique used for the enantioseparation of chiral hydantoin derivatives. ucl.ac.be Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, have been successfully employed to resolve the enantiomers of various N-alkylated and C5-substituted hydantoins. ucl.ac.be The development of these methods allows for the assessment of enantiomeric purity following stereoselective synthesis or preparative chiral chromatography, which is essential for evaluating the biological activity of individual enantiomers. ucl.ac.be
Gas chromatography (GC) has also been utilized for the analysis of hydantoin derivatives. A rapid GC method was developed for the determination of these compounds in drug formulations, demonstrating an early application of this technique for quality control purposes. nih.gov In the context of metabolomics, quantitative GC methods have been established to measure urinary hydantoin-5-propionic acid, which can be an indicator in patients with disorders of folate or vitamin B12 metabolism. contaminantdb.caebi.ac.uk
Furthermore, analytical techniques are integral to monitoring the progress of reactions in synthetic chemistry. For instance, in the development of mechanosynthesis for producing hydantoins, an eco-friendly alternative to solvent-based methods, various analytical tools are used to characterize the products and confirm the success of the solid-state reaction. taylorandfrancis.com
Future Research Directions and Unexplored Avenues in Hydantoin 5 Propanoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing Hydantoin-5-propanoate and its derivatives hinges on the development of methodologies that are not only efficient but also environmentally benign. While classical methods like the Bucherer-Bergs reaction provide a foundation for creating 5-substituted hydantoins, future research will likely focus on greener and more versatile strategies. nih.govorganic-chemistry.org
One promising avenue is the refinement of multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single pot to form a complex product, offer inherent atom economy and reduced waste. Future investigations could explore novel MCRs specifically tailored to introduce the propanoate side chain at the C-5 position with high stereoselectivity. Another area of intense interest is the application of sustainable energy sources to drive the synthesis. Techniques such as microwave irradiation and ultrasound have already shown promise in accelerating the synthesis of other hydantoin (B18101) derivatives and could be adapted for this compound. organic-chemistry.org
Furthermore, the development of catalytic methods, particularly those employing biocatalysts or earth-abundant metal catalysts, represents a significant leap towards sustainability. Enzymatic routes could offer unparalleled stereocontrol, a crucial aspect for biological studies. The exploration of solvent-free reaction conditions or the use of green solvents like ionic liquids or deep eutectic solvents will also be pivotal in reducing the environmental footprint of this compound synthesis.
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Advanced Multicomponent Reactions (MCRs) | High atom economy, reduced waste, potential for diversity-oriented synthesis. | Design of novel MCRs for stereoselective C-5 propanoate installation. |
| Microwave and Ultrasound-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Optimization of reaction conditions for specific this compound precursors. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for the stereospecific synthesis of this compound. |
| Solvent-Free and Green Solvent Synthesis | Reduced environmental impact, simplified purification. | Exploration of ionic liquids, deep eutectic solvents, or solid-state reactions. |
Elucidation of Undiscovered Biochemical Roles and Pathways in Diverse Organisms
This compound is recognized as a metabolite in both bacteria and mammals, yet its complete biochemical significance remains largely uncharted. nih.govnih.govebi.ac.uk It is known to be involved in the histidine metabolism pathway, where it can be formed from 4(5)-imidazolone-5(4)-propionic acid. ebi.ac.uk Furthermore, elevated levels of Hydantoin-5-propionic acid in urine have been associated with disorders of folate and vitamin B12 metabolism, suggesting a link to one-carbon metabolism. ebi.ac.uk
Future research should aim to unravel the broader metabolic network connected to this compound. This includes the identification and characterization of the enzymes responsible for its synthesis and degradation in various organisms. For instance, while its formation from imidazolonepropionic acid is known, the specific enzymes catalyzing this reaction in different species are not fully understood. Similarly, the breakdown of L-Hydantoin-5-propionic acid to carbamylglutamic acid and ultimately glutamic acid in bacteria points to a potential role in nutrient utilization, which warrants further investigation in a wider range of microorganisms. nih.gov
A critical area for future exploration is the potential for this compound to act as a signaling molecule or a regulator of metabolic processes. Its accumulation in certain metabolic disorders suggests that it may have biological activities beyond that of a simple metabolic intermediate. Screening for its interaction with proteins and other biomolecules could reveal novel regulatory functions. Untargeted metabolomics studies in diverse organisms, from soil bacteria to various mammalian tissues, could uncover new contexts in which this compound plays a significant role.
Advanced Spectroscopic Characterization Techniques for Complex Biological Matrices
To fully understand the biochemical roles of this compound, it is imperative to develop and apply advanced analytical methods for its detection and quantification in complex biological samples. The low concentrations and potential for interference from other metabolites in biological matrices present a significant analytical challenge.
Future research in this area should focus on the application of high-resolution mass spectrometry (MS) techniques, such as Orbitrap MS, coupled with advanced separation methods like ultra-high-performance liquid chromatography (UHPLC). nih.gov These approaches can provide the sensitivity and specificity needed to accurately measure this compound levels in samples such as urine, plasma, and cell extracts. The development of stable isotope-labeled internal standards for this compound would further enhance the accuracy of quantification. openmedscience.com
Nuclear magnetic resonance (NMR) spectroscopy also holds great potential for the in-depth structural characterization of this compound and its metabolites. nih.govrsc.org Advanced NMR techniques, including two-dimensional methods like HSQC and HMBC, can be employed to unambiguously identify the compound in complex mixtures. ipb.ptresearchgate.net Furthermore, the use of chiral solvating agents in NMR spectroscopy could be explored for the enantioselective analysis of this compound, which may be crucial for understanding its biological activity. nih.gov The development of in-situ NMR methods could provide real-time monitoring of this compound metabolism within living cells or tissues, offering unprecedented insights into its dynamic biochemical pathways.
| Technique | Future Application for this compound | Anticipated Insights |
|---|---|---|
| UHPLC-High Resolution Mass Spectrometry | Accurate quantification in biological fluids (urine, plasma). | Correlation of its levels with disease states; pharmacokinetic studies. |
| Advanced NMR Spectroscopy (2D NMR) | Unambiguous structural confirmation in complex mixtures. | Identification of novel metabolites and adducts of this compound. |
| Chiral NMR Spectroscopy | Determination of enantiomeric excess in biological samples. | Understanding the stereospecificity of its biological roles and metabolism. |
| In-situ Spectroscopy (e.g., cell NMR) | Real-time monitoring of its metabolic fate in living systems. | Dynamic understanding of its biochemical pathways and fluxes. |
Integration of In Silico and Experimental Approaches for Mechanistic Discovery
The synergy between computational chemistry and experimental studies offers a powerful paradigm for accelerating the understanding of this compound's chemical reactivity and biological interactions. Future research should increasingly leverage in silico approaches to guide and interpret experimental findings.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with enzymes or receptors at an atomic level. tandfonline.comresearchgate.net These simulations can help in predicting binding affinities and understanding the molecular basis of its biological activity. For instance, docking studies could be performed against known enzymes in the histidine metabolism pathway to generate hypotheses about its binding mode, which can then be tested experimentally through site-directed mutagenesis and enzyme kinetics.
Quantum mechanical (QM) calculations will be instrumental in elucidating the mechanisms of both the synthesis and degradation of this compound. These calculations can provide detailed information about reaction pathways, transition states, and activation energies, which is crucial for optimizing synthetic routes and understanding enzymatic catalysis. Furthermore, computational methods can be used to predict the spectroscopic properties (e.g., NMR and IR spectra) of this compound and its derivatives, aiding in their experimental characterization. tandfonline.com
Exploration of this compound in Systems Chemistry and Prebiotic Chemistry
The hydantoin core structure has been identified as a key player in prebiotic chemistry, acting as a potential intermediate in the formation of peptides from simpler precursors. researchgate.net This opens up an exciting and largely unexplored avenue of research for this compound in the context of the origins of life. Its structure, containing both a hydantoin ring and a carboxylic acid side chain, makes it a particularly interesting candidate for prebiotic polymerization reactions.
Future research could investigate the potential for this compound to undergo self-assembly or to participate in the formation of more complex molecular systems. For example, could it polymerize under plausible prebiotic conditions to form peptide-like structures? The propanoate side chain could provide a handle for further chemical modifications, leading to a diversity of molecular structures.
In the realm of systems chemistry, the study of complex chemical systems with emergent properties, this compound could be explored as a building block for creating self-organizing chemical networks. Its ability to form hydrogen bonds and its potential for polymerization could be harnessed to create novel supramolecular structures with interesting functions. Investigating the behavior of this compound in the presence of other prebiotic molecules, such as amino acids and nucleotides, could reveal its role in the transition from simple chemistry to the complex chemical systems that characterize life. researchgate.netgatech.edu
Q & A
Q. How can researchers contextualize this compound findings within broader literature?
- Approach : Use scoping reviews to map evidence across disciplines (e.g., medicinal chemistry, toxicology). For example, EFSA’s framework for grayanotoxins involved tailored search strings across PubMed, Scopus, and specialized databases .
Q. Tables for Key Findings
| Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| HPLC Retention Time | 8.2 ± 0.3 min | C18 column, UV 210 nm | |
| Synthesis Yield (optimized) | 78–85% | pH-controlled cyclization | |
| Plasma Stability (t½) | 4.5 hours (human, 37°C) | LC-MS quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
